4-Fluorobenzaldehyde

Catalog No.
S562951
CAS No.
459-57-4
M.F
C7H5FO
M. Wt
124.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzaldehyde

CAS Number

459-57-4

Product Name

4-Fluorobenzaldehyde

IUPAC Name

4-fluorobenzaldehyde

Molecular Formula

C7H5FO

Molecular Weight

124.11 g/mol

InChI

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H

InChI Key

UOQXIWFBQSVDPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)F

Synonyms

NSC 68095; p-Fluorobenzaldehyde; p-Fluorobenzenecarboxaldehyde;

Canonical SMILES

C1=CC(=CC=C1C=O)F

Synthesis of Pharmaceutical Compounds:

4-Fluorobenzaldehyde serves as a building block in the synthesis of various pharmaceutical compounds, including:

  • Mitogen-activated protein kinase (MAPK) inhibitors: These are molecules studied for their potential to regulate cellular signaling pathways involved in various diseases, including cancer. 4-Fluorobenzaldehyde is a key intermediate in the synthesis of specific pyrazolopyridine derivatives with MAPK inhibitory properties [].
  • Origin: 4-Fluorobenzaldehyde can be synthesized from various starting materials. A common method involves the halogenation of 4-chlorobenzaldehyde with a fluorinating agent [].
  • Significance: This compound serves as a vital building block in organic synthesis. Its presence of a fluorine atom and an aldehyde functional group makes it attractive for the preparation of fluorinated and oxygenated molecules with diverse applications in medicinal chemistry, material science, and other research fields [, ].

Molecular Structure Analysis

4-Fluorobenzaldehyde has the chemical formula C7H5FO. Its structure consists of a benzene ring with a fluorine atom attached at the para (4th) position and an aldehyde group (CHO) attached to the same ring.

Key features:

  • Aromatic benzene ring: This ring structure offers stability due to delocalized electrons.
  • Fluorine atom: The presence of fluorine introduces electron-withdrawing character, affecting the reactivity of the molecule [].
  • Aldehyde group: The C=O double bond and the hydrogen attached to it (CHO) make it a reactive site for various chemical transformations [].

Chemical Reactions Analysis

Synthesis

As mentioned earlier, 4-fluorobenzaldehyde can be prepared from 4-chlorobenzaldehyde through a halogen exchange reaction with a fluorinating agent like potassium fluoride (KHF2) [].

4-ClC6H4CHO + KHF2 -> 4-FC6H4CHO + KCl

Other Reactions:

4-Fluorobenzaldehyde can undergo various reactions typical for aldehydes. Here are some examples:

  • Aldol condensation: This reaction allows the formation of carbon-carbon bonds between two aldehyde molecules in the presence of a base catalyst [].
  • Reductive amination: This reaction converts the aldehyde group to a primary amine using an amine and a reducing agent [].
  • Horner-Wadsworth-Emmons reaction: This reaction enables the formation of alkenes with a terminal electron-withdrawing group using a phosphonate derivative and a base.
Note

These are just a few examples, and the specific reactions 4-fluorobenzaldehyde participates in will depend on the desired product and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting point: -44.5 °C
  • Boiling point: 181 °C
  • Density: 1.175 g/cm³
  • Solubility: Immiscible with water, soluble in organic solvents like ethanol, acetone, and dichloromethane []
  • Stability: Air-sensitive, decomposes upon exposure to light and air []. Incompatible with strong bases, strong oxidizing agents, and strong reducing agents.

XLogP3

1.6

Boiling Point

181.5 °C

LogP

1.54 (LogP)

Melting Point

-10.0 °C

UNII

N8681893GA

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.69%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (75.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

459-57-4

Wikipedia

4-fluorobenzaldehyde

General Manufacturing Information

Benzaldehyde, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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